(R)-N-Methylcoclaurine
(R)-N-Methylcoclaurine
(R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine.
Brand Name:
Vulcanchem
CAS No.:
5096-70-8
VCID:
VC0126037
InChI:
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Molecular Formula:
C18H21NO3
Molecular Weight:
299.4 g/mol
(R)-N-Methylcoclaurine
CAS No.: 5096-70-8
Reference Standards
VCID: VC0126037
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
Purity: 95.0%
CAS No. | 5096-70-8 |
---|---|
Product Name | (R)-N-Methylcoclaurine |
Molecular Formula | C18H21NO3 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Standard InChI | InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1 |
Standard InChIKey | BOKVLBSSPUTWLV-MRXNPFEDSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC |
Appearance | Powder |
Description | (R)-N-methylcoclaurine is the (R)-enantiomer of N-methylcoclaurine. It is a conjugate base of a (R)-N-methylcoclaurinium. It is an enantiomer of a (S)-N-methylcoclaurine. |
Purity | 95.0% |
Synonyms | D-Methylcoclaurine; D-(-)-N-Methylcoclaurine |
PubChem Compound | 440595 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume